molecular formula C6H11BrO B3370012 3-Bromo-4-methylpentan-2-one CAS No. 29585-01-1

3-Bromo-4-methylpentan-2-one

Cat. No.: B3370012
CAS No.: 29585-01-1
M. Wt: 179.05 g/mol
InChI Key: KOYPMEVZVFOCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methylpentan-2-one (CAS 29585-01-1) is a brominated aliphatic ketone with the molecular formula C₆H₁₁BrO and an average molecular mass of 179.057 g/mol . Its structure features a ketone group at position 2, a bromine atom at position 3, and a methyl group at position 4 on a pentanone backbone.

This compound serves as a critical intermediate in organic synthesis. For example, it is used in the stepwise preparation of 2,6-diisopropylthiopyrylium salts, which are precursors to diazo compounds. Reactions with ethyl lithiodiazoacetate at low temperatures (–110 °C) yield high-purity diazo derivatives (94% yield), underscoring its utility in constructing complex heterocyclic systems .

Properties

IUPAC Name

3-bromo-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYPMEVZVFOCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373104
Record name 2-Pentanone, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29585-01-1
Record name 3-Bromo-4-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29585-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methylpentan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of catalysts and specific reaction temperatures to enhance the efficiency of the bromination .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methylpentan-2-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpentan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The carbonyl group (C=O) in the ketone structure also plays a crucial role in its reactivity, allowing for various chemical transformations .

Comparison with Similar Compounds

Table 1: Key Attributes of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile Applications
This compound C₆H₁₁BrO 179.057 Bromine, Ketone Aliphatic ketone; undergoes nucleophilic substitution at bromine Organic synthesis intermediate (e.g., thiopyrylium salts, diazo compounds)
1-(4-Bromo-2-fluorophenyl)pentan-1-one C₁₁H₁₁BrFO* 259.11 Bromine, Fluorine, Aromatic Ketone Aromatic ketone; electron-withdrawing fluorine enhances electrophilicity at carbonyl Pharmaceutical intermediates (e.g., bioactive molecule synthesis)
1-Bromopentane C₅H₁₁Br 151.05 Alkyl Bromide Primary alkyl halide; SN2 reactions dominate Solvent, alkylating agent
(R)-1-Bromo-4-methylpentan-2-amine C₆H₁₄BrN ~180.09 Bromine, Amine Polar amine; bromine participates in substitution or elimination Specialty chemicals (e.g., chiral ligands)

*Note: Molecular formula inferred from CAS 1311197-91-7 and molecular weight .

Reactivity and Application Analysis

Brominated Aliphatic Ketones vs. Aromatic Ketones

  • This compound : The aliphatic ketone’s bromine atom is positioned to facilitate nucleophilic substitution (e.g., in thiopyrylium salt synthesis). Its methyl group introduces steric hindrance, moderating reaction rates .
  • 1-(4-Bromo-2-fluorophenyl)pentan-1-one : The aromatic ketone’s fluorine substituent increases the electrophilicity of the carbonyl group, making it reactive toward nucleophilic aromatic substitution. However, the aromatic ring stabilizes the compound, reducing volatility compared to aliphatic analogs .

Brominated Ketones vs. Alkyl Bromides

  • 1-Bromopentane : As a primary alkyl bromide, it undergoes efficient SN2 reactions but lacks a ketone group, limiting its utility in carbonyl-dependent syntheses. Its lower molecular weight correlates with higher volatility .
  • This compound : The ketone group enables participation in condensation or cyclization reactions, expanding its synthetic versatility compared to simple alkyl bromides .

Brominated Ketones vs. Brominated Amines

  • (R)-1-Bromo-4-methylpentan-2-amine : The amine group increases polarity and boiling point relative to this compound. Bromine in amines often acts as a leaving group in alkylation or cross-coupling reactions, whereas in ketones, it primarily facilitates substitution adjacent to the carbonyl .

Research Findings and Industrial Relevance

  • This compound is preferred in heterocycle synthesis due to its balanced reactivity and steric profile, enabling high-yield reactions (e.g., 94% diazo compound formation) .
  • 1-(4-Bromo-2-fluorophenyl)pentan-1-one is niche in pharmaceutical research, where fluorine’s electronegativity fine-tunes drug-receptor interactions .
  • 1-Bromopentane ’s simplicity makes it a cost-effective alkylating agent but limits its role in advanced syntheses .

Biological Activity

3-Bromo-4-methylpentan-2-one, with the chemical formula C6H11BrOC_6H_{11}BrO and CAS number 29585-01-1, is a compound of interest due to its biological activities, particularly as an alkylating agent. This article will explore its biochemical properties, cellular effects, and relevant case studies.

PropertyValue
Molecular FormulaC6H11BrOC_6H_{11}BrO
Molecular Weight179.055 g/mol
LogP1.9949
PSA17.070 Ų

This compound exhibits significant biochemical activity primarily through its role as an alkylating agent . It interacts with various biomolecules, leading to modifications that can alter their structure and function. Key biochemical properties include:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, particularly through interactions with thiol groups in cysteine residues.
  • Enzyme Interaction : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling pathways .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Gene Expression Modulation : By modifying DNA and RNA, it can lead to changes in gene expression patterns.
  • Cell Signaling Disruption : The compound can interfere with cell signaling pathways, potentially leading to altered cellular responses.
  • Metabolic Pathway Inhibition : Its ability to inhibit key metabolic enzymes can disrupt normal cellular metabolism, impacting cell growth and function .

Study 1: Alkylating Properties

In a controlled study examining the alkylation effects of this compound on human cell lines, researchers found that exposure led to significant modifications in protein function due to covalent modifications at cysteine residues. The study highlighted the potential for this compound to alter cellular signaling pathways and gene expression profiles.

Study 2: Enzyme Inhibition

Another research project focused on the inhibitory effects of this compound on specific metabolic enzymes. Results indicated that at certain concentrations, the compound could effectively inhibit enzyme activity, leading to reduced metabolic rates in treated cells compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methylpentan-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methylpentan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.